molecular formula C16H18N4O B2484246 N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797076-73-3

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2484246
CAS RN: 1797076-73-3
M. Wt: 282.347
InChI Key: JEYIKRRNRIGXCK-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indazole derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is complex and varies depending on the specific biological target it interacts with. However, it is generally believed to act by inhibiting or modulating the activity of these targets, leading to the observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, it has been shown to have anti-inflammatory effects and to be effective against several types of cancer cells. These effects make it a promising candidate for further research in drug discovery and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its versatility, as it has been found to interact with a range of biological targets. Additionally, its synthetic method has been optimized for high yield and purity, making it relatively easy to obtain for further research. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, as it has been shown to be effective against several types of cancer cells. Additionally, further research is needed to fully elucidate its mechanism of action and to identify additional biological targets. Finally, its potential as a lead compound for drug discovery and development should be further explored, as it has already exhibited a range of promising biological activities.

Synthesis Methods

The synthesis of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that includes the reaction of 1H-indazole with propargyl bromide, followed by the addition of piperidine-4-carboxylic acid and subsequent dehydration to form the final product. This method has been optimized for high yield and purity and has been used in several studies to obtain the compound for further research.

Scientific Research Applications

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit a range of biological activities that make it a promising candidate for drug discovery and development. It has been shown to have anti-inflammatory, antitumor, and antibacterial properties, among others. Additionally, it has been found to interact with several important biological targets, including kinases, enzymes, and receptors, making it a versatile compound for further research.

properties

IUPAC Name

N-(1H-indazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-7-20-8-5-12(6-9-20)16(21)18-14-3-4-15-13(10-14)11-17-19-15/h1,3-4,10-12H,5-9H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIKRRNRIGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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